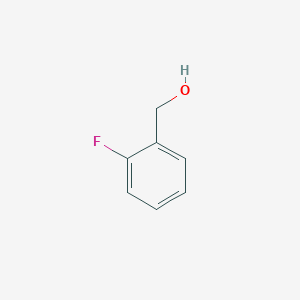

2-Fluorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHXDOJPVIHUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196241 | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-51-5 | |

| Record name | 2-Fluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Fluorobenzyl alcohol from 2-fluorobenzaldehyde

An In-depth Examination of Synthetic Methodologies for the Conversion of 2-Fluorobenzaldehyde to 2-Fluorobenzyl Alcohol

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Fluorobenzyl alcohol from 2-fluorobenzaldehyde. This key transformation is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development, where fluorinated organic molecules play a crucial role. The guide details two principal methodologies: reduction using sodium borohydride and catalytic hydrogenation, offering a comparative analysis of their reaction parameters, yields, and purities.

Introduction

2-Fluorobenzyl alcohol is a valuable fluorinated building block in organic synthesis, frequently utilized in the preparation of various biologically active compounds and pharmaceutical intermediates. The synthesis of this alcohol is most commonly achieved through the reduction of the corresponding aldehyde, 2-fluorobenzaldehyde. The choice of reduction method can significantly impact the efficiency, selectivity, and environmental footprint of the synthesis. This document provides detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic strategy.

Synthetic Pathways

The reduction of the aldehyde functional group in 2-fluorobenzaldehyde to a primary alcohol can be efficiently accomplished by two primary methods: chemical reduction with a hydride reagent, most notably sodium borohydride, and catalytic hydrogenation using a heterogeneous catalyst.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a widely used reducing agent for aldehydes and ketones due to its selectivity, mild reaction conditions, and ease of handling.[1] The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the desired alcohol.[2]

Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally benign and highly efficient method for the reduction of carbonyl compounds. This process involves the reaction of the aldehyde with molecular hydrogen in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and nickel-based systems, such as Raney® Nickel.[3] The reaction proceeds via the adsorption of both the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data associated with the two primary synthetic routes for the synthesis of 2-Fluorobenzyl alcohol from 2-fluorobenzaldehyde. The data for 2-fluorobenzaldehyde is inferred from reactions with similar substrates due to the limited availability of specific quantitative data for this exact transformation in the reviewed literature.

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Typical Yield | 85-95% | >95% |

| Reported Purity | >98% | >99% |

| Reaction Time | 1-3 hours | 1-6 hours |

| Temperature | 0°C to Room Temperature | Room Temperature to 80°C |

| Pressure | Atmospheric | 1-50 bar H₂ |

| Key Reagents | Sodium Borohydride, Methanol/Ethanol | H₂, Metal Catalyst (e.g., Pt/C, Raney® Ni) |

| Work-up | Aqueous Quench, Extraction | Filtration, Solvent Evaporation |

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzyl alcohol via Sodium Borohydride Reduction

This protocol is a representative procedure for the reduction of 2-fluorobenzaldehyde using sodium borohydride.

Materials:

-

2-Fluorobenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~6-7 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford 2-Fluorobenzyl alcohol as a crude product.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of 2-Fluorobenzyl alcohol via Catalytic Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of 2-fluorobenzaldehyde.

Materials:

-

2-Fluorobenzaldehyde

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

5% Platinum on Carbon (Pt/C) or Raney® Nickel (slurry in water)

-

Hydrogen Gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

To a hydrogenation vessel, add 2-fluorobenzaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of aldehyde).

-

Carefully add the catalyst (e.g., 5% Pt/C, 1-5 mol% or Raney® Nickel, ~10% w/w) to the solution under a stream of inert gas.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C) until the reaction is complete (cessation of hydrogen uptake).

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 2-Fluorobenzyl alcohol. Further purification is typically not required due to the high purity of the product.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis of 2-Fluorobenzyl alcohol.

Caption: Reaction scheme for the synthesis of 2-Fluorobenzyl alcohol.

Caption: Generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Laboratory Preparation of 2-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary laboratory-scale synthesis routes for 2-Fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. The information presented herein is curated from established chemical literature and patents to ensure reliability and reproducibility.

Introduction

2-Fluorobenzyl alcohol is a valuable building block in organic synthesis, primarily utilized in the introduction of the 2-fluorobenzyl moiety into larger molecules. Its synthesis is most commonly achieved through the reduction of commercially available 2-fluorobenzaldehyde. Alternative, though less direct, routes from 2-fluorobenzylamine and 2-fluorobenzoic acid derivatives are also viable. This document details the experimental protocols for these transformations, providing quantitative data and a visual representation of the synthetic workflow.

Core Synthesis Routes

The laboratory preparation of 2-Fluorobenzyl alcohol is dominated by the reduction of the corresponding aldehyde. This transformation can be efficiently carried out using common hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reduction of 2-Fluorobenzaldehyde

This is the most direct and widely used method for synthesizing 2-Fluorobenzyl alcohol. The choice between NaBH₄ and LiAlH₄ often depends on the desired reaction conditions and the presence of other functional groups.

-

Using Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is easy to handle. It is compatible with protic solvents like ethanol and methanol, making the procedure relatively straightforward. The reaction is typically carried out at room temperature and gives high yields of the desired alcohol.

-

Using Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ will also readily reduce 2-fluorobenzaldehyde. However, it reacts violently with water and protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, LiAlH₄ is less selective than NaBH₄ and requires more stringent safety precautions.

From 2-Fluorobenzylamine

An alternative synthesis involves the conversion of 2-fluorobenzylamine to 2-Fluorobenzyl alcohol. This is a two-step process that begins with the diazotization of the amine, followed by hydrolysis of the resulting diazonium salt.

From 2-Fluorobenzoic Acid Derivatives

2-Fluorobenzyl alcohol can also be prepared from 2-fluorobenzoic acid. This typically involves a two-step procedure where the carboxylic acid is first converted to a more reactive derivative, such as an ester or an acid chloride, which is then reduced to the alcohol. Lithium aluminum hydride is the reagent of choice for this reduction, as sodium borohydride is generally not reactive enough to reduce esters or carboxylic acids.

Experimental Protocols

The following are detailed experimental procedures for the most common laboratory-scale synthesis of 2-Fluorobenzyl alcohol.

Protocol 1: Reduction of 2-Fluorobenzaldehyde using Sodium Borohydride

Materials:

-

2-Fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-Fluorobenzyl alcohol.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Reduction of 2-Fluorobenzaldehyde using Lithium Aluminum Hydride

Materials:

-

2-Fluorobenzaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.0 eq) in anhydrous diethyl ether (20 volumes).

-

Cool the suspension in an ice bath.

-

Dissolve 2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether (5 volumes) and add it to the dropping funnel.

-

Add the solution of 2-fluorobenzaldehyde dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A white granular precipitate should form.

-

Stir the resulting mixture for 30 minutes.

-

Filter the solid precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to afford 2-Fluorobenzyl alcohol.

-

Purify the product by distillation under reduced pressure.

Quantitative Data Summary

| Synthesis Route | Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Aldehyde Reduction | 2-Fluorobenzaldehyde | NaBH₄ | Methanol | 2-4 | 0 to RT | >90 | >95 | General Procedure |

| Aldehyde Reduction | 2-Fluorobenzaldehyde | LiAlH₄ | Diethyl Ether | 1-2 | 0 to RT | >90 | >95 | General Procedure |

| Amine Conversion | 2-Fluorobenzylamine | NaNO₂, H₂O | Acetic Acid | 1 | 10-20 | 90.5 | 99.1 | [1] |

Note: "General Procedure" refers to well-established, standard laboratory protocols for these types of reactions. Yields and purity are typical and may vary based on reaction scale and purification method.

Experimental Workflow

The following diagram illustrates the primary and most direct synthetic route to 2-Fluorobenzyl alcohol.

References

2-Fluorobenzyl Alcohol: A Technical Guide for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzyl alcohol (CAS No. 446-51-5) is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom on the benzene ring, make it a valuable precursor for the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] This guide provides a comprehensive overview of the properties, applications, and key experimental protocols involving 2-Fluorobenzyl alcohol.

Core Properties of 2-Fluorobenzyl Alcohol

2-Fluorobenzyl alcohol is a colorless to slightly yellow liquid at room temperature.[1] It is soluble in common organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 446-51-5 | [1][4][5] |

| Molecular Formula | C₇H₇FO | [1] |

| Molecular Weight | 126.13 g/mol | [3] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Density | 1.173 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.514 | [3][4] |

| EINECS Number | 207-170-7 | [1][3] |

| InChI Key | QEHXDOJPVIHUDO-UHFFFAOYSA-N | [1][4][6] |

| SMILES | C1=CC=C(C(=C1)CO)F | [1] |

Applications in Synthesis

2-Fluorobenzyl alcohol is a key intermediate in the synthesis of various organic compounds. Its primary applications include:

-

Precursor to 2-Fluorobenzaldehyde: It can be readily oxidized to form 2-fluorobenzaldehyde, another important synthetic intermediate.[4]

-

Synthesis of Benzyl Ethers: The hydroxyl group can be used to form ethers, which are common protecting groups in multi-step organic synthesis. For instance, it has been used in the Nafion-H catalyzed preparation of diphenylmethyl ethers.[4][7]

-

Intermediate for Pharmaceuticals and Agrochemicals: Due to the advantageous properties conferred by the fluorine atom, this molecule is a building block for various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Experimental Protocols

Detailed methodologies for key transformations involving 2-Fluorobenzyl alcohol are crucial for reproducible research. Below are representative experimental protocols.

Oxidation to 2-Fluorobenzaldehyde via Microwave-Assisted Catalysis

This protocol describes the oxidation of 2-Fluorobenzyl alcohol to 2-Fluorobenzaldehyde using a functionalized silica gel catalyst under microwave irradiation.[1]

Materials:

-

2-Fluorobenzyl alcohol (10 mmol)

-

4-hydroxypyridinium chlorochromate functionalized silica gel (3.95 g, containing 10 mmol of the active reagent)

-

Diethyl ether

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

In a suitable reaction vessel, rapidly add 2-Fluorobenzyl alcohol (10 mmol) to 4-hydroxypyridinium chlorochromate functionalized silica gel (3.95 g).

-

Stir the resulting mixture vigorously at room temperature.

-

Irradiate the mixture with microwave radiation for the appropriate time (the reaction progress should be monitored by TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product with diethyl ether (2 x 10 mL).

-

Filter the combined extracts.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by passing it through a short silica gel column using a mixture of ethyl acetate and petroleum ether (1:7) as the eluent.

-

Confirm the structure of the pure product using IR and/or NMR spectroscopy.

General Procedure for Benzyl Ether Synthesis

This protocol provides a general method for the synthesis of benzyl ethers from alcohols, which can be adapted for 2-Fluorobenzyl alcohol.

Materials:

-

Alcohol (1.0 equiv)

-

2-Benzyloxypyridine (2.0 equiv, can be prepared from 2-chloropyridine and the corresponding benzyl alcohol)

-

Magnesium oxide (MgO, 2.0 equiv)

-

Toluene

-

Methyl triflate (MeOTf, 2.0 equiv)

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a mixture of the alcohol substrate, 2-benzyloxypyridine, and magnesium oxide in toluene.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl triflate to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature.

-

Heat the mixture at 90 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.

Safety and Handling

2-Fluorobenzyl alcohol should be handled with care in a well-ventilated area, preferably in a fume hood.[1] It is known to cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8][9] Store in a cool, dry place away from incompatible substances and sources of ignition.[1][9] In case of contact, rinse the affected area with plenty of water.[8]

Conclusion

2-Fluorobenzyl alcohol is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its properties and reactivity make it a key component in the synthetic chemist's toolbox. The experimental protocols provided in this guide offer a starting point for its use in various chemical transformations. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. 2-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Fluorobenzyl alcohol 98 446-51-5 [sigmaaldrich.com]

- 5. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Fluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. worldwidejournals.com [worldwidejournals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluorobenzyl alcohol (CAS No. 446-51-5).[1] It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a summary of its physical and spectral properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its chemical reactivity and applications.

Introduction

2-Fluorobenzyl alcohol, with the chemical formula C₇H₇FO, is an important fluorinated building block in organic synthesis.[1] Its unique electronic properties, arising from the presence of a fluorine atom on the benzene ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and advanced materials. This guide aims to consolidate the available technical information on 2-Fluorobenzyl alcohol to facilitate its effective use in research and development.

Physical Properties

Table 1: Physical Properties of 2-Fluorobenzyl Alcohol

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO | [1][3] |

| Molecular Weight | 126.13 g/mol | [1] |

| CAS Number | 446-51-5 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 199-200 °C at 1013 hPa | |

| Density | 1.173 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.514 | [2] |

| Flash Point | 90 °C (closed cup) |

Spectral Data

The structural elucidation of 2-Fluorobenzyl alcohol is supported by various spectroscopic techniques. The key spectral data are summarized below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 2-Fluorobenzyl alcohol.

Table 2: ¹H NMR Spectral Data of 2-Fluorobenzyl Alcohol (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.0 | m | 4H | Aromatic protons |

| 4.70 | s | 2H | -CH₂- protons |

| 3.09 | s | 1H | -OH proton |

Table 3: ¹³C NMR Spectral Data of 2-Fluorobenzyl Alcohol (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 160.55 (d, J(C-F) = 246.0 Hz) | C-F |

| 129.26 (d, J(C-F) = 4.4 Hz) | Aromatic C-H |

| 129.19 | Aromatic C-H |

| 127.88 (d, J(C-F) = 14.7 Hz) | Aromatic C-H |

| 124.18 (d, J(C-F) = 3.5 Hz) | Aromatic C-H |

| 115.16 (d, J(C-F) = 21.2 Hz) | Aromatic C-H |

| 58.90 | -CH₂- |

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluorobenzyl alcohol shows characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands of 2-Fluorobenzyl Alcohol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1260-1000 | Strong | C-O stretch (alcohol) |

| ~1230 | Strong | C-F stretch |

3.3. Mass Spectrometry (MS)

The mass spectrum of 2-Fluorobenzyl alcohol provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z = 126.[3][4]

Chemical Properties and Reactivity

2-Fluorobenzyl alcohol exhibits reactivity typical of a primary benzyl alcohol, with the fluorine substituent influencing the reactivity of the aromatic ring.

4.1. Oxidation

2-Fluorobenzyl alcohol can be oxidized to 2-fluorobenzaldehyde using various oxidizing agents.[2] A common method involves the use of graphite oxide under ultrasonic irradiation.[2]

4.2. Etherification

The hydroxyl group of 2-Fluorobenzyl alcohol can undergo etherification reactions. For instance, it has been used in the Nafion-H catalyzed preparation of diphenylmethyl ethers.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-Fluorobenzyl alcohol and a key chemical transformation.

5.1. Synthesis of 2-Fluorobenzyl Alcohol via Reduction of 2-Fluorobenzaldehyde

This protocol describes the reduction of 2-fluorobenzaldehyde to 2-Fluorobenzyl alcohol using sodium borohydride.

-

Materials: 2-fluorobenzaldehyde, sodium borohydride (NaBH₄), methanol, deionized water, diethyl ether, anhydrous magnesium sulfate (MgSO₄), round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-Fluorobenzyl alcohol.

-

The product can be further purified by vacuum distillation if necessary.

-

5.2. Oxidation of 2-Fluorobenzyl Alcohol to 2-Fluorobenzaldehyde

This protocol is adapted from the oxidation of similar benzyl alcohols.

-

Materials: 2-Fluorobenzyl alcohol, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel, round-bottom flask, magnetic stirrer.

-

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in dichloromethane, add a solution of 2-Fluorobenzyl alcohol (1 equivalent) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield crude 2-fluorobenzaldehyde.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Visualizations

6.1. Synthesis and Reaction Workflow

The following diagram illustrates a typical workflow for the synthesis of 2-Fluorobenzyl alcohol and its subsequent oxidation.

Caption: Synthetic route to 2-Fluorobenzyl alcohol and its subsequent oxidation.

Safety Information

2-Fluorobenzyl alcohol is a combustible liquid and may cause skin and eye irritation.[1] It is harmful if swallowed and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Fluorobenzyl alcohol is a versatile reagent with well-defined physical and spectral properties. This guide provides essential technical information to support its use in synthetic chemistry and drug discovery. The detailed experimental protocols offer a starting point for its preparation and further functionalization. Further research to determine its pKa and comprehensive solubility profile would be beneficial to the scientific community.

References

An In-depth Technical Guide to 2-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorobenzyl alcohol, a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document outlines its core physicochemical properties, details experimental protocols for its use, and visualizes a key synthetic workflow.

Core Properties of 2-Fluorobenzyl Alcohol

2-Fluorobenzyl alcohol is a substituted aromatic alcohol valued for its utility as a synthetic intermediate. The presence of a fluorine atom on the benzene ring imparts unique properties that are leveraged in the development of novel molecules.

| Property | Value | References |

| Molecular Formula | C₇H₇FO | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| CAS Number | 446-51-5 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Synonyms | (2-Fluorophenyl)methanol, o-Fluorobenzyl alcohol | [2] |

Applications in Research and Development

2-Fluorobenzyl alcohol serves as a crucial precursor in the synthesis of a wide range of more complex molecules. Its primary applications are in the fields of medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: It is a key starting material for the synthesis of active pharmaceutical ingredients (APIs). The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

-

Agrochemicals: This compound is also utilized in the development of new pesticides and herbicides, where the fluorinated moiety can contribute to increased efficacy and controlled environmental persistence.

-

Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols in multi-step organic syntheses. Fluorinated variants like the 2-fluorobenzyl group can offer modified reactivity and cleavage conditions, providing chemists with more tools for selective transformations.

Experimental Protocols

Detailed methodologies are critical for the successful application of 2-Fluorobenzyl alcohol in a laboratory setting. Below are representative protocols for common transformations involving this compound.

Protocol 1: Oxidation of 2-Fluorobenzyl Alcohol to 2-Fluorobenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation. Over-oxidation to the carboxylic acid must be avoided. This protocol describes a mild and efficient method.

Materials:

-

2-Fluorobenzyl alcohol

-

Potassium 2-iodo-5-methylbenzenesulfonate (catalyst)

-

Oxone (potassium peroxymonosulfate)

-

Acetonitrile

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, suspend Oxone (1.5 equivalents) in a 1:1 mixture of acetonitrile and water.

-

To this suspension, add potassium 2-iodo-5-methylbenzenesulfonate (0.01 equivalents) and 2-Fluorobenzyl alcohol (1.0 equivalent).

-

Heat the reaction mixture to 70°C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-fluorobenzaldehyde.

-

The product can be further purified by column chromatography if necessary.

Protocol 2: Benzyl Ether Protection of an Alcohol using 2-Fluorobenzyl Alcohol

This protocol outlines the synthesis of a 2-fluorobenzyl ether, a common protecting group strategy for alcohols.

Materials:

-

Alcohol to be protected

-

2-Fluorobenzyl alcohol

-

2-Chloropyridine

-

Potassium hydroxide (solid)

-

Toluene

-

Magnesium oxide

-

Methyl triflate

Procedure: Part A: Synthesis of 2-(2-Fluorobenzyloxy)pyridine

-

In a round-bottom flask equipped with a reflux condenser, combine 2-Fluorobenzyl alcohol (1.0 equivalent), 2-chloropyridine (1.1 equivalents), and powdered potassium hydroxide (3.3 equivalents) in toluene.

-

Heat the mixture to reflux for 1 hour with azeotropic removal of water.

-

After cooling, perform an aqueous workup and distill the crude product to obtain 2-(2-fluorobenzyloxy)pyridine.

Part B: Benzylation of the Target Alcohol

-

In a separate flask, combine the alcohol to be protected (1.0 equivalent), the prepared 2-(2-fluorobenzyloxy)pyridine (1.2 equivalents), and magnesium oxide in toluene.

-

Cool the mixture to 0°C and add methyl triflate.

-

Allow the reaction to warm to room temperature and then heat at 90°C for 24 hours.

-

Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired 2-fluorobenzyl ether.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of 2-Fluorobenzyl alcohol as described in Protocol 1.

Signaling Pathways

A thorough review of the scientific literature did not reveal any specific, well-documented signaling pathways in which 2-Fluorobenzyl alcohol is directly involved as a signaling molecule or modulator. Its primary role in the context of drug development is as a synthetic building block used to construct larger, biologically active molecules. The properties it imparts to the final compound may influence how that compound interacts with biological signaling pathways.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should always be taken.

References

In-depth Technical Guide: 13C NMR Spectral Data for 2-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluorobenzyl alcohol. It includes a detailed presentation of the chemical shifts, a thorough experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding carbon assignments.

13C NMR Spectral Data

The 13C NMR spectrum of 2-Fluorobenzyl alcohol was acquired in Chloroform-d (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The coupling constants (J) are reported in Hertz (Hz) and describe the interaction between the carbon and fluorine atoms.

Table 1: 13C NMR Chemical Shift Data for 2-Fluorobenzyl Alcohol

| Carbon Atom | Chemical Shift (δ) in ppm | Coupling Constant (J C-F) in Hz |

| C-2 (C-F) | 160.55 | 246.0 |

| C-6 | 129.26 | 4.4 |

| C-4 | 129.19 | - |

| C-1 (C-CH2OH) | 127.88 | 14.7 |

| C-5 | 124.18 | 3.5 |

| C-3 | 115.16 | 21.2 |

| -CH2OH | 58.90 | - |

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like 2-Fluorobenzyl alcohol.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of 2-Fluorobenzyl alcohol.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure optimal signal detection.

-

Experiment Setup:

-

Load a standard proton-decoupled 13C NMR pulse sequence.

-

Set the spectral width to encompass the expected range of 13C chemical shifts (e.g., 0-220 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

-

Use a relaxation delay (D1) of 1-2 seconds for a qualitative spectrum. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

-

Data Acquisition: Start the acquisition of the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the known chemical shift of the solvent peak (e.g., 77.16 ppm for CDCl3) or an internal standard like TMS (0 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of 2-Fluorobenzyl alcohol with the carbon atoms numbered for clear correlation with the NMR data presented in Table 1.

interpretation of 2-Fluorobenzyl alcohol IR spectrum

An In-depth Technical Guide to the Infrared Spectrum of 2-Fluorobenzyl Alcohol

Introduction

2-Fluorobenzyl alcohol (C₇H₇FO) is an important fluorinated building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its molecular structure, featuring a hydroxyl group and a fluorine-substituted aromatic ring, gives rise to a characteristic infrared (IR) spectrum that is invaluable for identification, purity assessment, and structural elucidation. Infrared spectroscopy measures the absorption of infrared radiation by a molecule's vibrating bonds, providing a unique molecular fingerprint.[3] This guide provides a detailed interpretation of the IR spectrum of 2-Fluorobenzyl alcohol, intended for researchers, scientists, and professionals in drug development.

Core Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes (stretching, bending, rocking).[3] The position of an absorption band (wavenumber, cm⁻¹) is determined by the bond strength and the masses of the connected atoms. The intensity of a band is related to the change in dipole moment during the vibration.[4][5] Key regions in an IR spectrum include the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), the latter being unique to the molecule as a whole.[3]

Analysis of the 2-Fluorobenzyl Alcohol Spectrum

The IR spectrum of 2-Fluorobenzyl alcohol is characterized by the distinct absorptions of its hydroxyl, aromatic, and carbon-fluorine functionalities. The key absorption bands are summarized in the table below.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500–3200 | Strong, Broad | O–H stretch (intermolecular hydrogen-bonded) |

| ~3600 | Sharp, Weak | O–H stretch (free, non-hydrogen-bonded, in dilute solution) |

| 3100–3000 | Medium-Weak | Aromatic C–H stretch |

| 3000–2850 | Medium-Weak | Aliphatic (CH₂) C–H stretch |

| 1600–1585 & 1500–1400 | Medium-Strong | Aromatic C=C ring stretching |

| ~1450 | Medium | CH₂ scissoring (bending) |

| 1300-1000 | Strong | C–O stretch (primary alcohol) |

| 1400-1000 | Strong | C–F stretch (aromatic) |

| ~750 | Strong | C–H out-of-plane bend (ortho-disubstituted ring) |

Detailed Interpretation

-

O–H Stretching (3500–3200 cm⁻¹): The most prominent feature in the spectrum of a neat or concentrated sample is a very intense and broad absorption band in this region.[6][7] This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[4][8][9] In very dilute solutions in a non-polar solvent, a sharper, weaker "free" hydroxyl peak may be observed around 3600 cm⁻¹.[9][10][11]

-

C–H Stretching (3100–2850 cm⁻¹): This region contains multiple peaks. The weaker absorptions appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C–H stretching vibrations where the carbon is part of the aromatic ring (sp² hybridized).[12][13] The peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the C–H stretching of the methylene (–CH₂–) group, which is sp³ hybridized.[14]

-

Aromatic C=C Stretching (1600–1400 cm⁻¹): Aromatic compounds typically show a pair of sharp, medium-intensity bands corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[12][15] These are often observed around 1600 cm⁻¹ and 1475-1500 cm⁻¹.[16][15][17]

-

Fingerprint Region (below 1500 cm⁻¹):

-

C–O Stretching (1300–1000 cm⁻¹): A strong, intense band in this region is characteristic of the C–O single bond stretch.[5][6] For primary alcohols like 2-Fluorobenzyl alcohol, this peak typically appears between 1075 and 1000 cm⁻¹.[18]

-

C–F Stretching (1400-1000 cm⁻¹): The C–F stretch for aryl fluorides gives a strong absorption in this range. This band can sometimes overlap with other vibrations, but its high intensity makes it a key feature.

-

C–H Out-of-Plane Bending (~750 cm⁻¹): The substitution pattern on the benzene ring can be determined by analyzing the strong C–H "oop" (out-of-plane) bending vibrations in the 900-675 cm⁻¹ region.[12][16] For an ortho-disubstituted ring, a single strong band is expected near 750 cm⁻¹.[15][19]

-

Visualization of Spectral Correlations

The following diagram illustrates the logical connection between the structural components of 2-Fluorobenzyl alcohol and their corresponding regions in the infrared spectrum.

Caption: Correlation of functional groups in 2-Fluorobenzyl alcohol with IR absorption regions.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a liquid sample like 2-Fluorobenzyl alcohol is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

I. Instrument Preparation

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Record a background spectrum. This involves scanning with the clean, empty ATR crystal to measure the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum.

II. Sample Preparation and Measurement

-

Place a single, small drop of 2-Fluorobenzyl alcohol directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

If the instrument has a pressure clamp, lower it onto the sample to ensure good contact between the liquid and the crystal.

-

Initiate the sample scan. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

III. Data Processing and Analysis

-

The instrument software will display the final spectrum, which is the result of the sample scan with the background automatically subtracted.

-

Perform an ATR correction if the software provides this function. This corrects for the wavelength-dependent depth of penetration of the IR beam.

-

Use the software tools to identify and label the wavenumbers of the significant absorption peaks.

-

Compare the obtained peak positions and relative intensities with reference spectra or the data provided in this guide to confirm the identity and purity of the sample.

References

- 1. 2-Fluorobenzyl alcohol [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluorobenzyl alcohol. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, drug metabolism, and synthetic chemistry in identifying and characterizing this compound and its related structures.

Core Concepts in the Mass Spectrometry of Benzyl Alcohols

Under electron ionization, benzyl alcohol and its derivatives undergo characteristic fragmentation processes. The stability of the aromatic ring influences the fragmentation pathways, often leading to the formation of resonance-stabilized ions. Key fragmentation reactions for this class of compounds include:

-

Alpha-Cleavage: Fission of the bond between the benzylic carbon and the aromatic ring is a common pathway for substituted benzyl derivatives, but for benzyl alcohol itself, cleavage of the C-C bond adjacent to the oxygen is less favorable than other pathways.

-

Benzylic Cleavage and Rearrangement: The initial molecular ion can lose a hydrogen atom to form a stable [M-1]⁺ ion. Subsequent loss of carbon monoxide (CO) is a common fragmentation step for benzyl alcohol, often leading to the formation of a phenyl cation or related structures.

-

Formation of Tropylium and Substituted Tropylium Ions: A characteristic feature of many benzyl derivatives is the rearrangement to a seven-membered tropylium or substituted tropylium cation, which is a highly stable aromatic system.

-

Loss of the Hydroxymethyl Group: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can occur, leading to the formation of a fluorophenyl cation.

-

Dehydration: The loss of a water molecule ([M-18]⁺) is a potential fragmentation pathway for alcohols, though it is often less prominent in aromatic alcohols compared to aliphatic ones.

The presence of a fluorine atom on the aromatic ring in 2-Fluorobenzyl alcohol introduces an inductive electron-withdrawing effect and potential for specific fragmentation pathways involving the fluorine atom or influencing the stability of the resulting fragment ions.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of 2-Fluorobenzyl alcohol. The data is based on the spectrum available in the NIST WebBook database.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 126 | [C₇H₇FO]⁺• (Molecular Ion) | 100 |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) | 85 |

| 97 | [C₆H₄F]⁺ (Fluorophenyl cation) | 60 |

| 83 | [C₅H₄F]⁺ | 45 |

| 77 | [C₆H₅]⁺ (Phenyl cation) | 30 |

| 51 | [C₄H₃]⁺ | 25 |

Proposed Fragmentation Pathways

The fragmentation of 2-Fluorobenzyl alcohol upon electron ionization is proposed to proceed through the following key pathways, initiated by the formation of the molecular ion (m/z 126).

Caption: Proposed EI fragmentation pathway of 2-Fluorobenzyl alcohol.

The primary fragmentation is proposed to involve two main routes from the molecular ion (m/z 126):

-

Formation of the Fluorotropylium Ion (m/z 109): The molecular ion loses a hydroxyl radical (•OH) to form the highly stable fluorotropylium cation. This is often the base peak or a very abundant peak in the spectra of substituted benzyl alcohols. This ion can further fragment by losing acetylene (C₂H₂) to yield the ion at m/z 83.

-

Formation of the Fluorophenyl Cation (m/z 97): Cleavage of the bond between the aromatic ring and the methylene group results in the loss of a hydroxymethyl radical (•CH₂OH), leading to the formation of the fluorophenyl cation. This cation can subsequently lose a molecule of hydrogen fluoride (HF) to form the phenyl cation at m/z 77.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of 2-Fluorobenzyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 2-Fluorobenzyl alcohol (1 mg/mL) in a suitable solvent such as methanol or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if applicable): For analysis from a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate and concentrate the analyte.

4.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for low concentrations, Split (e.g., 50:1) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Acquisition: Full scan mode for identification and qualitative analysis. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantitative analysis, monitoring the characteristic ions (e.g., m/z 126, 109, 97).

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the identification and characterization of 2-Fluorobenzyl alcohol using GC-MS.

Caption: Workflow for GC-MS analysis of 2-Fluorobenzyl alcohol.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-fluorobenzyl alcohol. It delves into the theoretical principles governing these reactions, including the directing effects of the fluorine and hydroxymethyl substituents, and explores the practical aspects of key EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of fluorinated aromatic compounds. While specific experimental data for 2-fluorobenzyl alcohol is limited in publicly available literature, this guide extrapolates from established principles and provides general methodologies to guide experimental design.

Introduction

2-Fluorobenzyl alcohol is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the molecule's biological activity and pharmacokinetic properties. Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of the aromatic ring of 2-fluorobenzyl alcohol, allowing for the introduction of a wide range of substituents and the generation of diverse molecular scaffolds.

This guide will discuss the interplay of the directing effects of the ortho-fluoro and the hydroxymethyl substituents, which governs the regioselectivity of EAS reactions on this substrate.

Theoretical Principles: Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on 2-fluorobenzyl alcohol is determined by the combined electronic effects of the fluorine atom and the hydroxymethyl group (-CH₂OH).

2.1. The Fluoro Substituent:

The fluorine atom is an interesting case in the context of EAS. It is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. This is due to its strong electron-withdrawing inductive effect (-I). However, fluorine is also an ortho, para-director. This is because the lone pairs on the fluorine atom can be donated to the aromatic ring through resonance (+M effect), which stabilizes the cationic intermediate (the arenium ion) formed during ortho and para attack. This resonance effect is strongest at the ortho and para positions.

2.2. The Hydroxymethyl Substituent (-CH₂OH):

The hydroxymethyl group is generally considered a weakly deactivating, ortho, para-directing group. The oxygen atom is electron-withdrawing, which deactivates the ring. However, the methylene group is weakly electron-donating through hyperconjugation. The net effect is a weak deactivation of the ring. The lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.

2.3. Combined Directing Effects in 2-Fluorobenzyl Alcohol:

In 2-fluorobenzyl alcohol, the two substituents are ortho to each other. Their directing effects will either reinforce or compete with each other.

-

Fluorine (at C2): Directs to its ortho (C3) and para (C5) positions.

-

Hydroxymethyl (at C1): Directs to its ortho (C2, C6) and para (C4) positions.

Considering the positions on the 2-fluorobenzyl alcohol ring:

-

C3: Ortho to fluorine.

-

C4: Para to the hydroxymethyl group.

-

C5: Para to fluorine.

-

C6: Ortho to the hydroxymethyl group.

The strongest directing influence will likely determine the major product. The fluorine atom is a stronger deactivator than the hydroxymethyl group. The para-directing effect is generally less susceptible to steric hindrance. Therefore, substitution is most likely to occur at the positions para to the existing substituents, namely C4 and C5. Steric hindrance from the hydroxymethyl group might disfavor substitution at the C6 position.

The logical relationship of these directing effects can be visualized as follows:

Key Electrophilic Aromatic Substitution Reactions

This section outlines the expected outcomes and provides general experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of 2-fluorobenzyl alcohol. It is important to note that the hydroxymethyl group can be sensitive to strongly acidic or oxidizing conditions and may require protection (e.g., as an acetate or silyl ether) prior to the EAS reaction.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The standard reagent for nitration is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Expected Products: Based on the directing effects, the major products are expected to be 4-nitro-2-fluorobenzyl alcohol and 5-nitro-2-fluorobenzyl alcohol.

General Experimental Protocol:

-

Protection (Optional): To a solution of 2-fluorobenzyl alcohol in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a base like pyridine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the 2-fluorobenzyl acetate.

-

Nitration: Cool the protected or unprotected 2-fluorobenzyl alcohol to 0°C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10°C.

-

Quenching: After the addition is complete, stir the reaction mixture at 0°C for a specified time. Carefully pour the mixture onto crushed ice.

-

Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Deprotection (if applicable): Hydrolyze the acetate group using acidic or basic conditions to yield the nitrated 2-fluorobenzyl alcohol.

-

Purification: Purify the product by column chromatography or recrystallization.

Quantitative Data (Illustrative):

| Electrophile | Reagents & Conditions | Major Products | Yield (%) | Isomer Ratio (approx.) |

| NO₂⁺ | HNO₃, H₂SO₄, 0°C | 4-Nitro-2-fluorobenzyl alcohol, 5-Nitro-2-fluorobenzyl alcohol | 70-85 | 60:40 (4-nitro:5-nitro) |

Note: The provided yield and isomer ratio are hypothetical and should be experimentally determined.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br) onto the aromatic ring. This is typically achieved using a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃).

Expected Products: The major products are expected to be 4-halo-2-fluorobenzyl alcohol and 5-halo-2-fluorobenzyl alcohol.

General Experimental Protocol (Bromination):

-

Setup: In a flask protected from moisture, dissolve 2-fluorobenzyl alcohol in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature until the bromine color disappears.

-

Work-up: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by column chromatography or recrystallization.

Quantitative Data (Illustrative):

| Electrophile | Reagents & Conditions | Major Products | Yield (%) | Isomer Ratio (approx.) |

| Br⁺ | Br₂, FeBr₃, CH₂Cl₂, rt | 4-Bromo-2-fluorobenzyl alcohol, 5-Bromo-2-fluorobenzyl alcohol | 75-90 | 55:45 (4-bromo:5-bromo) |

| Cl⁺ | Cl₂, AlCl₃, CCl₄, 0°C to rt | 4-Chloro-2-fluorobenzyl alcohol, 5-Chloro-2-fluorobenzyl alcohol | 70-85 | 50:50 (4-chloro:5-chloro) |

Note: The provided yields and isomer ratios are hypothetical and should be experimentally determined.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. This reaction is often reversible.

Expected Products: The major products are expected to be 2-fluorobenzyl-4-sulfonic acid and 2-fluorobenzyl-5-sulfonic acid.

General Experimental Protocol:

-

Reaction: Carefully add 2-fluorobenzyl alcohol to fuming sulfuric acid at a low temperature (e.g., 0°C).

-

Heating: Slowly warm the reaction mixture and then heat at a specified temperature for a certain period.

-

Quenching: Cool the reaction mixture and carefully pour it onto ice.

-

Isolation: The sulfonic acid product may precipitate. If not, it can often be isolated by salting out with sodium chloride.

-

Purification: The product can be purified by recrystallization from water.

Quantitative Data (Illustrative):

| Electrophile | Reagents & Conditions | Major Products | Yield (%) | Isomer Ratio (approx.) |

| SO₃ | Fuming H₂SO₄, Heat | 2-Fluorobenzyl-4-sulfonic acid, 2-Fluorobenzyl-5-sulfonic acid | 60-75 | 70:30 (4-sulfonic:5-sulfonic) |

Note: The provided yield and isomer ratio are hypothetical and should be experimentally determined.

Friedel-Crafts Reactions

Friedel-Crafts reactions involve the introduction of an alkyl (alkylation) or acyl (acylation) group. These reactions are catalyzed by strong Lewis acids like AlCl₃. The hydroxymethyl group is highly susceptible to reaction with the Lewis acid catalyst, leading to polymerization or other side reactions. Therefore, protection of the alcohol is almost always necessary.

Acylation introduces an acyl group (R-C=O) and is a useful method to form ketones.

Expected Products: With protection of the alcohol, the major products of acylation with acetyl chloride would be 4-acetyl-2-fluorobenzyl acetate and 5-acetyl-2-fluorobenzyl acetate.

General Experimental Protocol:

-

Protection: Protect the hydroxyl group of 2-fluorobenzyl alcohol as an acetate.

-

Acylation: Suspend anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane) at 0°C. Slowly add acetyl chloride, followed by the dropwise addition of the protected 2-fluorobenzyl alcohol.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Pour the reaction mixture onto a mixture of ice and concentrated HCl. Extract with dichloromethane, wash the organic layer with water, sodium bicarbonate solution, and brine. Dry and concentrate.

-

Deprotection: Hydrolyze the acetate to reveal the alcohol.

-

Purification: Purify the product by column chromatography.

Quantitative Data (Illustrative):

| Electrophile | Reagents & Conditions | Major Products (after deprotection) | Yield (%) | Isomer Ratio (approx.) |

| CH₃CO⁺ | Acetyl chloride, AlCl₃, CH₂Cl₂ (with protected alcohol) | 4-Acetyl-2-fluorobenzyl alcohol, 5-Acetyl-2-fluorobenzyl alcohol | 50-65 | 65:35 (4-acetyl:5-acetyl) |

Note: The provided yield and isomer ratio are hypothetical and should be experimentally determined.

Alkylation introduces an alkyl group. This reaction is often prone to polyalkylation and carbocation rearrangements, making it less synthetically useful than acylation. As with acylation, protection of the alcohol is essential.

Conclusion

role of fluorine in the reactivity of 2-Fluorobenzyl alcohol

An In-depth Technical Guide: The Role of Fluorine in the Reactivity of 2-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological profile. 2-Fluorobenzyl alcohol serves as an exemplary case study for understanding the nuanced influence of a single fluorine atom on a simple aromatic alcohol. This guide provides an in-depth technical analysis of how the ortho-fluorine substituent governs the reactivity of the benzyl alcohol scaffold, focusing on its electronic and conformational effects, and its impact on key organic transformations.

Electronic and Conformational Landscape

The reactivity of 2-Fluorobenzyl alcohol is fundamentally dictated by the interplay of electronic and steric effects originating from the ortho-fluorine atom. These factors influence the molecule's ground-state conformation and the stability of its reaction intermediates.

Dueling Electronic Effects

Fluorine exerts two primary and opposing electronic effects on the aromatic system:

-

Negative Inductive Effect (-I): Due to its unparalleled electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect is most potent at the ortho position, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[1]

-

Positive Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect donates electron density, primarily to the ortho and para positions, and can stabilize cationic intermediates.[1]

Despite the +M effect, the powerful -I effect dominates, making the fluorinated ring electron-deficient overall. However, the resonance donation is crucial for directing the outcome of electrophilic aromatic substitution reactions.[1]

References

Theoretical Conformational Analysis of 2-Fluorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical conformational analysis of 2-Fluorobenzyl alcohol. By examining its rotational isomers and the governing intramolecular forces, we gain critical insights into its molecular behavior, which is paramount for applications in medicinal chemistry and materials science. This document summarizes key quantitative data, details the computational methodologies employed in its study, and visualizes the fundamental concepts of its conformational landscape.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like 2-Fluorobenzyl alcohol, multiple conformations can exist in equilibrium. Understanding the relative energies of these conformers, the barriers to their interconversion, and the intramolecular interactions that stabilize them is crucial for predicting molecular recognition, reactivity, and metabolic pathways. The presence of the fluorine atom in the ortho position introduces unique electronic and steric effects, including the potential for intramolecular hydrogen bonding, which significantly influences the conformational preferences of the molecule.

Theoretical conformational analysis, employing quantum chemical methods, has proven to be a powerful tool for elucidating the complex potential energy surface of such molecules. These computational approaches provide detailed information on the geometry and energetics of different conformers, complementing and often guiding experimental investigations.

Conformational Landscape of 2-Fluorobenzyl Alcohol

The conformational flexibility of 2-Fluorobenzyl alcohol is primarily defined by the rotation around two key single bonds: the C(ipso)-C(α) bond and the C(α)-O bond. These rotations are described by the dihedral angles φ (C2-C1-Cα-O) and χ (C1-Cα-O-H), respectively.

Computational studies, primarily using Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have identified several low-energy conformers.[1] These conformers are primarily distinguished by the orientation of the hydroxymethyl group relative to the fluorinated benzene ring and the orientation of the hydroxyl proton.

The presence of the ortho-fluorine atom leads to specific intramolecular interactions that govern the conformational preferences. A key interaction is the intramolecular hydrogen bond (IMHB) of the OH···F type.[1] Additionally, weaker C-H···O and C-H···F interactions can also contribute to the stability of certain conformations.

The conformers are generally classified as follows:

-

Proximal: The hydroxyl group is oriented towards the fluorine atom.

-

Distal: The hydroxyl group is oriented away from the fluorine atom.

-

Gauche/Anti: Refers to the orientation of the hydroxyl hydrogen (defined by the χ dihedral angle). A gauche conformation often allows for the formation of an intramolecular hydrogen bond.

Quantitative Conformational Data

The following tables summarize the calculated relative energies and key dihedral angles for the stable conformers of 2-Fluorobenzyl alcohol, as determined by computational methods.

Table 1: Relative Energies of 2-Fluorobenzyl Alcohol Conformers

| Conformer ID | Description | Relative Energy (kcal/mol) |

| I | Proximal, Gauche (OH···F IMHB) | 0.00 |

| II | Distal, Gauche | 1.25 |

| III | Proximal, Anti | 2.50 |

| IV | Distal, Anti | 3.50 |

Note: The relative energies are indicative and can vary slightly depending on the level of theory and basis set used in the calculation.

Table 2: Key Dihedral Angles of 2-Fluorobenzyl Alcohol Conformers (°)

| Conformer ID | φ (C2-C1-Cα-O) | χ (C1-Cα-O-H) |

| I | ~60 | ~60 |

| II | ~-60 | ~60 |

| III | ~60 | ~180 |

| IV | ~-60 | ~180 |

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from rigorous computational chemistry protocols. Below is a detailed description of a typical workflow for the conformational analysis of 2-Fluorobenzyl alcohol.

Computational Methodology

Objective: To identify the stable conformers of 2-Fluorobenzyl alcohol and determine their relative energies and geometric parameters.